molecular formula C7H11ClFNS B14864554 2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride

2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride

Cat. No.: B14864554
M. Wt: 195.69 g/mol
InChI Key: WHDRMXMGDIDBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride is a chemical compound that features a fluorine atom, a thiophene ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of thiophene with a fluorinated reagent to introduce the fluorine atom. This is followed by the formation of the propan-1-amine moiety through a series of reactions involving intermediates such as 2-thiopheneacetaldehyde and 2-thiopheneacetaldehyde oxime .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(thiophen-2-yl)propan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H11ClFNS

Molecular Weight

195.69 g/mol

IUPAC Name

2-fluoro-3-thiophen-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C7H10FNS.ClH/c8-6(5-9)4-7-2-1-3-10-7;/h1-3,6H,4-5,9H2;1H

InChI Key

WHDRMXMGDIDBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(CN)F.Cl

Origin of Product

United States

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